Direct Yellow 120
Overview
Description
Direct Yellow 120, also known as C.I. This compound, is an organic dye commonly used in the textile industry. It is known for its vibrant yellow color and excellent solubility in water and alcohol. The chemical formula for this compound is C27H22N6Na2O9S2, and it has a molecular weight of 684.61 g/mol . This compound is primarily used for dyeing cotton, silk, and other natural fibers, providing bright and stable colors.
Preparation Methods
Direct Yellow 120 is typically synthesized through a series of chemical reactions involving nitrobenzene and 3-amino-4-methoxybenzenesulfonamide. The synthesis process includes the following steps :
Nitration: Nitrobenzene is nitrated to form dinitrobenzene.
Reduction: The dinitrobenzene is then reduced to form diamino compounds.
Coupling Reaction: The diamino compounds undergo a coupling reaction with 3-amino-4-methoxybenzenesulfonamide to form the final dye.
Industrial production of this compound involves these steps on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Direct Yellow 120 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Under reductive conditions, the azo bonds in this compound can be cleaved, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Direct Yellow 120 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dye adsorption and degradation processes.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Mechanism of Action
The mechanism of action of Direct Yellow 120 involves its ability to bind to various substrates through electrostatic interactions, hydrogen bonding, and π-π interactions. These interactions enable the dye to adhere to fibers and other materials, providing stable and vibrant colors. The molecular targets and pathways involved in these interactions depend on the specific application and substrate.
Comparison with Similar Compounds
Direct Yellow 120 can be compared with other similar compounds, such as:
Direct Yellow 12: Similar in structure and used for similar applications, but with different solubility and stability properties.
Direct Yellow 27: Another azo dye with good light fastness and used in textile dyeing.
Direct Yellow 11: Used as an alternative in biological staining assays and has similar adsorption properties
This compound is unique due to its specific chemical structure, which provides excellent solubility and stability, making it highly suitable for various industrial and scientific applications.
Properties
IUPAC Name |
disodium;3-[[3-methoxy-4-[[[2-methoxy-4-[(3-sulfophenyl)diazenyl]anilino]-oxidomethylidene]amino]phenyl]diazenyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O9S2.2Na/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZGSFUTGDGCSC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N6Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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